molecular formula C19H19N3O3S2 B11453955 Prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11453955
M. Wt: 401.5 g/mol
InChI Key: HLOZLALPOMOFQG-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a thiophene ring, a pyrimidine ring, and multiple functional groups such as sulfanyl and carboxylate. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting with a suitable pyrimidine precursor, the thiophene ring is introduced through a cyclization reaction.

    Introduction of Functional Groups: The prop-2-en-1-yl and sulfanyl groups are added through nucleophilic substitution reactions.

    Final Coupling: The carboxylate group is introduced in the final step through esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The thiophene ring and the pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential biological activity makes it of interest in medicinal chemistry. It could be explored for its therapeutic effects in treating various diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(furan-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
  • Prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(benzofuran-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of prop-2-en-1-yl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C19H19N3O3S2

Molecular Weight

401.5 g/mol

IUPAC Name

prop-2-enyl 7-methyl-4-oxo-2-prop-2-enylsulfanyl-5-thiophen-2-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H19N3O3S2/c1-4-8-25-18(24)13-11(3)20-16-15(14(13)12-7-6-10-26-12)17(23)22-19(21-16)27-9-5-2/h4-7,10,14H,1-2,8-9H2,3H3,(H2,20,21,22,23)

InChI Key

HLOZLALPOMOFQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=CS3)C(=O)OCC=C

Origin of Product

United States

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